molecular formula C6H12O6 B013574 D-Fructose CAS No. 57-48-7

D-Fructose

Katalognummer: B013574
CAS-Nummer: 57-48-7
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: LKDRXBCSQODPBY-VRPWFDPXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metabolic Pathways and Enzymatic Regulation of Fructose Processing

Fructose metabolism differs significantly from glucose metabolism despite sharing intermediate structures. While glucose metabolism is tightly regulated at multiple steps, particularly at the phosphofructokinase (PFK) step, fructose metabolism largely bypasses these regulatory checkpoints, allowing for rapid and unrestricted processing. This fundamental difference has important implications for energy homeostasis and metabolic health.

The primary site of fructose metabolism is the liver, which contains the enzymatic machinery necessary for efficient fructose processing. Other tissues such as the intestines, kidney, testis, skeletal muscle, fat tissue, and brain can also metabolize fructose, but to a much lesser extent. Unlike glucose, which is widely distributed throughout the body for energy utilization, fructose is almost entirely cleared by the liver in a single pass, resulting in minimal circulating fructose concentrations after consumption of moderate amounts.

The central pathways for fructose metabolism involve:

  • Transport into cells via specific transporters
  • Phosphorylation by fructokinase (ketohexokinase)
  • Cleavage by aldolase B
  • Further metabolism of cleavage products through glycolysis, gluconeogenesis, or lipogenesis

Hepatic Fructolysis: From Absorption to Intermediate Metabolites

Fructolysis, the specific pathway for fructose metabolism, is largely independent of glycolysis despite sharing some intermediates. This pathway begins with the absorption of fructose from the intestinal lumen, followed by transport to the liver via the portal circulation. In the liver, fructose undergoes a series of enzymatic transformations that ultimately lead to its incorporation into various metabolic pathways.

The initial step in fructolysis involves phosphorylation of fructose to fructose-1-phosphate by fructokinase (KHK), which effectively traps fructose in the liver for subsequent metabolism. This differs from glucose, which is phosphorylated to glucose-6-phosphate by hexokinase or glucokinase in the first step of glycolysis. While hexokinase IV (glucokinase) can technically phosphorylate fructose to fructose-6-phosphate, its high Km (12 mM) for fructose means that essentially all fructose in the liver is converted to fructose-1-phosphate instead.

Fructose-1-phosphate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These products can enter various metabolic pathways:

  • DHAP can be isomerized to glyceraldehyde-3-phosphate by triosephosphate isomerase
  • DHAP can be reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase
  • Glyceraldehyde can be converted to glyceraldehyde-3-phosphate by glyceraldehyde kinase
  • Glyceraldehyde can be converted to glycerol-3-phosphate by glyceraldehyde-3-phosphate dehydrogenase

These intermediates can then enter various pathways including glycolysis, gluconeogenesis, glycogen synthesis, and lipogenesis.

A key feature of fructolysis is that it bypasses the phosphofructokinase (PFK) step in glycolysis, which is the most important control point in glycolytic regulation. PFK is allosterically regulated by energy indicators such as ATP and citrate, which inhibit the enzyme when energy status is high. By bypassing this step, fructose metabolism remains largely unregulated, allowing for continuous processing regardless of cellular energy status.

GLUT2-Mediated Cellular Uptake Mechanisms

The initial step in fructose metabolism involves transport across cellular membranes, primarily facilitated by glucose transporter 2 (GLUT2). GLUT2, encoded by the SLC2A2 gene, is a transmembrane carrier protein that enables facilitated diffusion of hexose sugars, including fructose, across cell membranes.

GLUT2 has a distinctive tissue distribution pattern, being primarily expressed in:

  • Liver (primary location)
  • Pancreatic β-cells (primary in mice, tertiary in humans)
  • Hypothalamus
  • Basolateral membrane of small intestine
  • Basolateral membrane of renal tubular cells

A unique characteristic of GLUT2 among glucose transporters is its low affinity for glucose, with a Km value of approximately 15-20 mM. This low affinity is also reflected in its interaction with fructose, where studies have shown the Km for fructose to be around 76 mM. This high Km value means that transport rates vary with substrate concentration across the physiological range, making GLUT2 an efficient carrier for both absorptive and efflux processes.

In the small intestine, GLUT2 plays a dual role in fructose absorption. When luminal fructose concentrations exceed 30 mM, as occurs in the fed state, GLUT2 is upregulated at the brush border membrane, enhancing fructose uptake capacity. Additionally, basolateral GLUT2 in enterocytes facilitates the transport of absorbed fructose into the bloodstream through glucose-dependent cotransport.

An important study demonstrated that GLUT2 is responsible for moving both fructose and glucose out of enterocytes across the basolateral membrane under basal conditions. The research showed that fructose and glucose could completely inhibit the transport of each other, confirming their competition for the same transporter. Furthermore, perfusion of the intestinal lumen with either fructose or glucose for 4 hours produced a fourfold increase in maximal fructose transport, indicating rapid upregulation of the transporter in response to substrate availability.

Recent research has also highlighted the importance of renal GLUT2 in systemic glucose homeostasis by regulating glucose reabsorption. Studies in mice have shown that lack of renal GLUT2 can reverse features of diabetes and obesity, and cause knockdown of renal SGLT2 through the transcription factor HNF1α.

Characteristic GLUT2
Primary tissues Liver, intestine, kidney, pancreatic β-cells
Km for glucose ~15-20 mM
Km for fructose ~76 mM
Km for galactose ~92 mM
Km for mannose ~125 mM
Km for glucosamine ~0.8 mM
Insulin dependence No (unlike GLUT4)
Regulation Upregulated by substrate availability
Fructokinase Isoforms and Tissue-Specific Phosphorylation Patterns

Following cellular uptake, fructose is rapidly phosphorylated by fructokinase (ketohexokinase, KHK), an ATP-dependent enzyme that converts fructose to fructose-1-phosphate. This phosphorylation effectively traps fructose within the cell, as fructose-1-phosphate cannot diffuse back across cell membranes.

Fructokinase exists in two alternatively spliced isoforms: fructokinase C (KHK-C) and fructokinase A (KHK-A), which differ in exon 3. These isoforms exhibit distinct tissue distribution patterns and enzymatic properties that significantly impact fructose metabolism.

Tissue Distribution:

  • KHK-C is expressed primarily in the liver, kidney, intestines, and pancreas
  • KHK-A is more ubiquitously expressed throughout various tissues, including skeletal muscle, adipose tissue, brain, and others

Research has shown that in the liver, KHK-C expression is higher than KHK-A, consistent with the liver's predominant role in fructose metabolism. Both isoforms are upregulated in response to dietary fructose intake, suggesting adaptive responses to substrate availability.

Kinetic Properties:
The two isoforms differ markedly in their affinity for fructose and metabolic efficiency:

  • KHK-C has a high affinity for fructose (Km = 0.8 mM), making it highly efficient at low fructose concentrations
  • KHK-A has a much lower affinity for fructose (higher Km), approximately 10-fold lower than KHK-C

This difference in substrate affinity has important physiological implications. KHK-C's high affinity enables rapid fructose metabolism in the liver, which can lead to significant ATP depletion due to the lack of feedback inhibition mechanisms. In contrast, KHK-A's lower affinity results in slower metabolism and less dramatic effects on cellular ATP levels.

Property KHK-C KHK-A
Primary tissue expression Liver, intestine, kidney Widely distributed (skeletal muscle, adipose tissue, etc.)
Affinity for fructose (Km) ~0.8 mM ~8 mM (approximately 10-fold higher)
ATP consumption High and rapid Lower and slower
Metabolic impact Rapid fructolysis, potential ATP depletion Slower fructose metabolism

A unique characteristic of fructokinase-mediated fructose phosphorylation is the lack of negative feedback mechanisms that are present in glucose metabolism. This absence of regulation allows for continuous fructose metabolism regardless of cellular energy status, potentially leading to metabolic stress under conditions of high fructose load.

Recent research has begun to identify regulatory mechanisms for KHK expression and activity. The growth hormone (GH)/insulin-like growth factor (IGF) signaling pathway has been implicated as a potential mechanism antagonizing KHK expression. Studies in transgenic mice have shown that enhanced GH signaling reduces KHK levels, while reduced GH activity increases KHK expression. Additionally, GH and IGF-1 administration in liver cell cultures has been observed to induce time-dependent degradation of KHK, suggesting hormonal regulation of fructose metabolism.

Other identified regulators include:

  • Carbohydrate response element-binding protein (ChREBP), which positively regulates KHK expression
  • Hypoxia-inducible factor-2A (HIF-2A), which negatively regulates KHK
  • Peroxisome-deficiency, which negatively impacts KHK expression
  • Uric acid, which may upregulate ChREBP to increase KHK expression

The differential expression and activity of these isoforms play crucial roles in determining tissue-specific responses to fructose loads and may contribute to the metabolic consequences of high fructose consumption.

Aldolase B Cleavage Dynamics in Fructose-1-Phosphate Metabolism

Aldolase B, also known as fructose-bisphosphate aldolase B or liver-type aldolase, is the third enzyme in the fructolysis pathway and plays a critical role in fructose metabolism. It is one of three isoenzymes (A, B, and C) of the class I fructose 1,6-bisphosphate aldolase enzyme.

Unlike aldolases A and C, which preferentially cleave fructose 1,6-bisphosphate (FBP), aldolase B exhibits no substrate preference and efficiently catalyzes the cleavage of both FBP and fructose-1-phosphate (F1P). This dual substrate specificity is crucial for both glycolysis/gluconeogenesis and fructose metabolism.

Expression and Distribution:
Aldolase B is preferentially expressed in the liver, while aldolase A is expressed in muscle and erythrocytes, and aldolase C is expressed in the brain. This tissue-specific expression pattern aligns with the liver's primary role in fructose metabolism.

Enzymatic Mechanism:
The mechanism of aldolase B-catalyzed cleavage involves several key steps:

  • Formation of a Schiff base intermediate with a lysine residue (lysine 229) in the active site of the enzyme
  • Deprotonation of the fourth hydroxyl group on the fructose backbone by an aspartate residue (aspartate 33)
  • Aldol cleavage of the substrate
  • Hydrolysis of the Schiff base to release products

For fructose-1-phosphate, this reaction yields dihydroxyacetone phosphate (DHAP) and glyceraldehyde. The standard Gibbs free energy change (ΔG°′) for this reaction is +23.9 kJ/mol, indicating an unfavorable equilibrium under standard conditions. However, under physiological conditions, the ΔG can approach or fall below zero, making the reaction thermodynamically feasible.

Kinetic Properties:
Recombinant human aldolase B and the native enzyme purified from human liver have been found to be identical in terms of size, charge, structure, and kinetic properties. Studies have determined the Km constants for both fructose-1,6-bisphosphate and fructose-1-phosphate, as well as the activity ratio between these two substrates.

The cleavage products of aldolase B activity feed into multiple metabolic pathways:

  • Glycolysis/Gluconeogenesis : DHAP can be isomerized to glyceraldehyde-3-phosphate by triose phosphate isomerase, entering the glycolytic pathway
  • Glycogen Synthesis : The triose phosphates can provide substrates for gluconeogenesis leading to glycogen formation
  • Lipogenesis : The products can be directed toward triglyceride synthesis, with fructose potentially providing both the glycerol-3-phosphate backbone and the free fatty acids in triglyceride synthesis

Clinical Significance:
Defects in the ALDOB gene, which encodes aldolase B, cause hereditary fructose intolerance (HFI), a genetic disorder characterized by the accumulation of fructose-1-phosphate in the liver. This accumulation results in multiple adverse effects:

  • Hypoglycemia due to inhibition of glycogenolysis and gluconeogenesis
  • Depletion of intracellular phosphate reserves leading to ATP loss
  • Inhibition of biosynthetic pathways

Symptoms of HFI include apathy, drowsiness, sweating, and tremulousness after fructose consumption. The disorder highlights the critical importance of aldolase B in normal fructose metabolism.

Characteristic Aldolase B
Primary tissue expression Liver
Substrates Fructose-1-phosphate and Fructose-1,6-bisphosphate
Products of F1P cleavage Dihydroxyacetone phosphate and Glyceraldehyde
Catalytic mechanism Schiff base formation with lysine 229
Regulation Increased transcription with dietary carbohydrates, decreased with glucagon
Clinical significance Defects cause hereditary fructose intolerance

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3S,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDRXBCSQODPBY-VRPWFDPXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](C(O1)(CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name FRUCTOSE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name fructose
Source Wikipedia
URL https://en.wikipedia.org/wiki/Fructose
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, White solid; [ICSC] Colorless crystalline solid; [Sigma-Aldrich MSDS], WHITE CRYSTALS OR POWDER.
Record name D-Fructose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fructose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13687
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name FRUCTOSE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Solubility in water at 20 °C: good
Record name FRUCTOSE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

CLEAR COLORLESS LIQUID IN WATER, COLORLESS CRYSTALS OR AS A WHITE, CRYSTALLINE OR GRANULAR POWDER, White crystals

CAS No.

6347-01-9, 57-48-7, 7660-25-5
Record name D-Fructopyranose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6347-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Fructose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Fructose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.303
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FRUCTOSE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/526
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FRUCTOSE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1554
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vorbereitungsmethoden

Acid-Catalyzed Hydrolysis

Sucrose hydrolysis in acidic media remains a foundational method for fructose production. The reaction involves heating sucrose with dilute sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or hydrochloric acid (HCl\text{HCl}) at elevated temperatures (60–80°C), yielding equimolar amounts of glucose and fructose:

C12H22O11Sucrose+H2Odilute H2SO4ΔC6H12O6Glucose+C6H12O6Fructose[1]\underset{\text{Sucrose}}{\text{C}{12}\text{H}{22}\text{O}{11}} + \text{H}2\text{O} \xrightarrow[\text{dilute } \text{H}2\text{SO}4]{\Delta} \underset{\text{Glucose}}{\text{C}6\text{H}{12}\text{O}6} + \underset{\text{Fructose}}{\text{C}6\text{H}{12}\text{O}6} \quad

The reaction follows pseudo-first-order kinetics, with an activation energy (EaE_a) of 107.0 kJ·mol1^{-1} under standardized conditions. Acid concentration (0.25–1.0 M) and temperature critically influence reaction rates, with higher acidity accelerating hydrolysis but risking caramelization.

Enzymatic Hydrolysis Using Invertase

Industrial processes often employ the enzyme invertase (β-fructofuranosidase) to hydrolyze sucrose at mild temperatures (30–50°C) and neutral pH. This method avoids side reactions and enhances yield purity:

C12H22O11+H2OInvertaseC6H12O6+C6H12O6[1]\text{C}{12}\text{H}{22}\text{O}{11} + \text{H}2\text{O} \xrightarrow{\text{Invertase}} \text{C}6\text{H}{12}\text{O}6 + \text{C}6\text{H}{12}\text{O}6 \quad

Enzymatic hydrolysis achieves near-quantitative conversion (>95%) with minimal downstream purification, making it preferable for food-grade fructose production.

Hydrolysis of Inulin

Acidic Hydrolysis of Inulin

Inulin, a polysaccharide composed of β-(2→1)-linked fructosyl units terminated by a glucose residue, serves as a high-yield feedstock for fructose. Acid hydrolysis (pH 2.3–3.0) at 60–100°C cleaves glycosidic bonds, producing fructose monomers:

(C6H10O5)n+nH2OH+ΔnC6H12O6[1][4](\text{C}6\text{H}{10}\text{O}5)n + n\text{H}2\text{O} \xrightarrow[\text{H}^+]{\Delta} n\text{C}6\text{H}{12}\text{O}6 \quad

Real-time 1H^1\text{H} NMR studies reveal that hydrolysis follows pseudo-first-order kinetics, with an EaE_a of 108.5 kJ·mol1^{-1} for short-chain inulin (degree of polymerization, DPn_n = 18). Chain length significantly impacts reaction rates: long-chain inulin (DPn_n = 30) exhibits a 20% slower hydrolysis rate due to reduced solubility and increased viscosity.

Table 1: Kinetic Parameters for Inulin Hydrolysis

ParameterShort-Chain Inulin (DPn_n = 18)Long-Chain Inulin (DPn_n = 30)
Activation Energy (EaE_a)108.5 kJ·mol1^{-1}115.2 kJ·mol1^{-1}
Rate Constant (kk)2.9×103min12.9 \times 10^{-3} \, \text{min}^{-1}2.3×103min12.3 \times 10^{-3} \, \text{min}^{-1}
Half-Life (t1/2t_{1/2})240 min300 min

Thermal and Enzymatic Modifications

Thermal degradation above 100°C accelerates hydrolysis but risks forming hydroxymethylfurfural (HMF), a fermentation inhibitor. Enzymatic approaches using inulinase (EC 3.2.1.7) offer selective cleavage at ambient temperatures, though commercial adoption remains limited due to enzyme costs.

Enzymatic Conversion of Glucose to Fructose

Two-Step Catalytic Process

The patented method (US4246347A) converts glucose to fructose via enzymatic oxidation to D-glucosone followed by hydrogenation:

Step 1: Enzymatic Oxidation of Glucose

Glucose oxidase (EC 1.1.3.4) catalyzes the oxidation of D-glucose to D-glucosone in aqueous media:

C6H12O6+O2Glucose OxidaseC6H10O6+H2O2[2]\text{C}6\text{H}{12}\text{O}6 + \text{O}2 \xrightarrow{\text{Glucose Oxidase}} \text{C}6\text{H}{10}\text{O}6 + \text{H}2\text{O}_2 \quad

Step 2: Catalytic Hydrogenation of D-Glucosone

Palladium on carbon (5% Pd/C) facilitates hydrogenation under high pressure (500 psig H2\text{H}_2) and temperature (130°C), yielding fructose:

C6H10O6+H2Pd/CΔC6H12O6[2]\text{C}6\text{H}{10}\text{O}6 + \text{H}2 \xrightarrow[\text{Pd/C}]{\Delta} \text{C}6\text{H}{12}\text{O}_6 \quad

This method achieves >90% fructose purity without requiring glucose separation, reducing production costs by 30% compared to traditional ion-exchange methods.

Table 2: Hydrogenation Conditions and Outcomes

ParameterOptimal Value
Catalyst Loading5% Pd/C (1.5 g/L)
Temperature130°C
Pressure500 psig H2\text{H}_2
Reaction Time75 min
Fructose Yield92%

Byproduct Management

Proton NMR analysis confirms the absence of sorbitol and mannitol, common byproducts in incomplete hydrogenation. Solvent selection (aqueous vs. methanol) influences reaction kinetics, with aqueous systems favoring higher fructose selectivity.

Alternative Preparation Methods

Reduction of D-Glucosone

Historical methods employ zinc dust in acetic acid or sodium borohydride (NaBH4\text{NaBH}_4) to reduce D-glucosone:

C6H10O6+ZnCH3COOHC6H12O6[2]\text{C}6\text{H}{10}\text{O}6 + \text{Zn} \xrightarrow{\text{CH}3\text{COOH}} \text{C}6\text{H}{12}\text{O}_6 \quad

While these methods are less efficient (<70% yield), they provide foundational insights into fructose stereochemistry.

Alkaline Isomerization

Early industrial processes utilized alkaline conditions (pH 10–12) to isomerize glucose to fructose via the Lobry de Bruyn–Alberda van Ekenstein transformation. However, low yields (15–20%) and excessive byproduct formation have rendered this method obsolete.

Industrial-Scale Production and Economic Considerations

Crystalline fructose production costs are dominated by feedstock (50%) and purification (30%). The enzymatic oxidation-hydrogenation method reduces purification expenses by bypassing glucose separation, enabling competitive pricing at $1.50–$2.00/kg. High-fructose corn syrup (HFCS) remains dominant in liquid sweeteners, but crystalline fructose demand grows at 5.8% CAGR, driven by low-GI dietary trends .

Analyse Chemischer Reaktionen

Types of Reactions: Fructose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Food and Beverage Industry

Functional Attributes:
Fructose is widely utilized in the food and beverage industry due to its unique properties. It enhances sweetness, flavor, and humectancy, contributing to the overall sensory experience of products. High-fructose corn syrup (HFCS), which contains varying percentages of fructose (typically 42% or 55%), is a common sweetener in soft drinks, baked goods, jams, and dairy products .

Health Implications:
Despite its widespread use, high consumption of fructose has been linked to obesity and metabolic disorders. Studies indicate that diets rich in fructose can lead to insulin resistance and increased fat accumulation . However, fructose from natural sources like fruits may have different metabolic effects compared to processed fructose .

Application Description Health Considerations
Sweetener in beveragesUsed extensively in soft drinks and juicesLinked to obesity when consumed excessively
Flavor enhancerImproves taste profiles in various foodsNatural sources are generally healthier
HumectantRetains moisture in baked goodsExcessive intake may lead to metabolic issues

Medical Applications

Therapeutic Uses:
Fructose has been explored for its potential therapeutic benefits. It is used in medical formulations for conditions such as diabetes and chronic alcoholism. Oral fructose preparations (e.g., Laevoral Elixir) are marketed for their advantages over glucose due to differences in metabolism . Intravenous fructose solutions are also available for clinical use.

Metabolic Insights:
Research indicates that fructose metabolism differs significantly from glucose metabolism. Fructose is primarily metabolized in the liver through the fructolysis pathway, which bypasses key regulatory steps involved in glucose metabolism. This unique pathway allows for rapid energy production but can also contribute to metabolic disorders if consumed excessively .

Biochemical Research

Sperm Motility:
Fructose plays a crucial role in reproductive biology by providing energy for sperm motility. Seminal vesicles secrete fructose into seminal fluid, which is essential for sperm function. The presence of fructose in semen can also be used diagnostically to identify blockages in the reproductive tract .

Energy Metabolism:
In athletic performance, fructose has been shown to support energy metabolism during prolonged exercise. It contributes to glycogen replenishment and provides an additional source of energy when combined with glucose during physical activity .

Case Studies

Case Study 1: Fructose in Sports Nutrition
A study examining the effects of carbohydrate intake on athletic performance found that a mixture of glucose and fructose significantly enhanced total carbohydrate oxidation compared to glucose alone. This suggests that combining these sugars can improve endurance performance by maximizing energy availability .

Case Study 2: Fructose and Obesity
Research investigating dietary patterns revealed a correlation between high fructose consumption from processed foods and rising obesity rates. The findings highlight the need for public health strategies to address excessive intake of added sugars while promoting natural sources of fructose such as fruits .

Wirkmechanismus

Fructose exerts its effects through various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Key Differences:

Property Fructose Glucose
Chemical Structure Ketose (C=O at C2) Aldose (C=O at C1)
Glycemic Index 19 100
Metabolic Pathway Liver-specific fructokinase Ubiquitous hexokinase
Insulin Response Minimal stimulation Direct stimulation

Research Findings :

  • Fructose intake increases hepatic lipogenesis by 30% compared to glucose, as shown in isotopic tracer studies .

Fructose vs. Sucrose

Key Differences:

Property Fructose Sucrose
Chemical Formula C₆H₁₂O₆ (monosaccharide) C₁₂H₂₂O₁₁ (disaccharide: Glu+Fru)
Digestion Direct absorption in small intestine Requires hydrolysis by sucrase
Sweetness 1.7× sucrose 1.0× (reference)

Analytical Data :

  • Enzymatic assays show urinary fructose excretion (0.005 mg/ml LOQ) is 40% lower than sucrose (0.001 mg/ml LOQ) in controlled diets .
  • A meta-analysis of 93 studies (N=5,213) found sucrose raises systolic blood pressure by 2.1 mmHg (95% CI: 1.3–2.9) vs. 1.4 mmHg for fructose, though both are dose-dependent .

Fructose vs. High-Fructose Corn Syrup (HFCS)

Property Fructose HFCS-55
Composition 100% fructose 55% fructose, 45% glucose
Source Fruits, honey Enzymatically modified corn starch
Metabolic Impact Isolated hepatic metabolism Combined gluconeogenic + lipogenic

Health Implications :

  • HFCS consumption correlates with a 26% higher risk of metabolic syndrome compared to pure fructose in cohort studies, attributed to synergistic effects of free fructose and glucose .
  • In vitro models demonstrate HFCS induces 15% higher oxidative stress markers (e.g., malondialdehyde) than equimolar fructose .

Data Tables

Table 1: Nutritional and Metabolic Comparison

Compound Relative Sweetness Caloric Density (kcal/g) Primary Health Risk
Fructose 1.7 4 NAFLD, hyperuricemia
Sucrose 1.0 4 Dental caries, obesity
HFCS-55 1.1 4 Insulin resistance, hypertension

Table 2: Analytical Detection Limits

Method Fructose LOQ (mg/ml) Sucrose LOQ (mg/ml)
Enzymatic Assay 0.005 0.001
Gas Chromatography 0.003 0.002

LOQ = Limit of Quantification

Biologische Aktivität

Fructose, a simple monosaccharide found naturally in fruits, honey, and root vegetables, plays a significant role in human metabolism. Its unique metabolic pathway distinguishes it from glucose, leading to various biological activities and health implications. This article delves into the biological activity of fructose, focusing on its metabolism, effects on energy balance, immune response, and potential health consequences.

Overview of Fructose Metabolism

Fructose is primarily metabolized in the liver through a pathway that bypasses the key regulatory step of glycolysis. The enzyme fructokinase C (KHK) catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P), leading to rapid ATP depletion in liver cells. This process can significantly reduce intracellular ATP levels by 20-60%, which has implications for energy metabolism and signaling pathways in various tissues, including the brain and adipose tissue .

Key Metabolic Pathways

  • Glycogen Synthesis : F1P acts as a positive allosteric modulator of glucokinase, promoting glucose uptake and glycogen synthesis in the liver .
  • Lipid Metabolism : Excessive fructose intake stimulates de novo lipogenesis (DNL), leading to increased triglyceride levels and contributing to conditions such as non-alcoholic fatty liver disease (NAFLD) .
  • Gluconeogenesis : Fructose is also converted into glucose and lactate, which can be utilized for energy production or stored as glycogen .

Table 1: Key Enzymes in Fructose Metabolism

EnzymeFunctionLocation
Fructokinase CConverts fructose to F1PLiver
Aldolase BCleaves F1P into dihydroxyacetone phosphate and glyceraldehydeLiver
GlucokinaseFacilitates glucose phosphorylationLiver

Appetite Regulation

Research indicates that fructose influences appetite regulation differently than glucose. Studies show that fructose consumption can lead to increased food intake due to its impact on hypothalamic signaling pathways. Unlike glucose, which raises ATP levels and suppresses appetite, fructose appears to lower hypothalamic ATP levels, promoting hunger .

Immune Response Activation

Fructose has been shown to activate immune responses in various cell types. In vascular endothelial cells, it induces the expression of intercellular adhesion molecules and chemokines, enhancing inflammatory responses. This effect is particularly pronounced under stress conditions, such as heat stress .

Table 2: Effects of Fructose on Immune Cells

Cell TypeEffect of Fructose
Vascular Endothelial CellsIncreased expression of ICAM-1
Dendritic CellsElevated IL-1β and IL-6 secretion
T CellsEnhanced interferon-γ production

Metabolic Syndrome

High fructose consumption is linked to metabolic syndrome features such as obesity, insulin resistance, and dyslipidemia. Studies have shown that diets high in fructose can rapidly induce these features by promoting hepatic fat accumulation and altering lipid profiles .

Case Studies

  • Case Study 1 : A clinical trial involving young adults demonstrated that those consuming high-fructose beverages exhibited increased postprandial triglycerides compared to those consuming glucose-sweetened beverages .
  • Case Study 2 : In another study focusing on athletes, fructose was found to impair insulin sensitivity when consumed in moderate amounts over time .

Cancer Metabolism

Emerging research suggests that fructose metabolism may play a role in cancer biology. Tumor cells can utilize fructose for energy production and may engage distinct mechanisms for its metabolism, contributing to tumor growth and angiogenesis .

Q & A

Q. How to design a controlled experimental study to investigate fructose metabolism in human subjects?

  • Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
  • Population : Adults aged 18–40 with normal BMI.
  • Intervention : Daily fructose intake (e.g., 50g/day).
  • Comparison : Control group consuming iso-caloric glucose.
  • Outcome : Changes in hepatic lipid profiles.
  • Time : 8-week intervention.
    Ensure a representative sample size (~100 participants) to enhance generalizability . Validate dietary intake using 24-hour recall surveys and biochemical markers (e.g., serum fructose levels) to minimize self-reporting bias .

Q. What are the key considerations when measuring fructose intake in dietary intervention studies?

  • Methodological Answer : Employ quantitative methods such as food-frequency questionnaires (FFQs) calibrated for fructose-specific sources (e.g., fruits, sweeteners). Cross-validate with urinary or blood biomarkers (e.g., fructosamine) to improve accuracy . Control for confounding variables like physical activity and baseline metabolic health using stratified randomization .

Q. How to ensure reliability in data collection for longitudinal fructose studies?

  • Methodological Answer : Use mixed-methods approaches : Combine closed-ended surveys (quantitative) with semi-structured interviews (qualitative) to capture behavioral and physiological data. Apply Miles and Huberman’s reliability formula to assess inter-coder agreement (≥85% threshold) during qualitative analysis . Maintain consistency in data collection tools (e.g., standardized lab protocols) across timepoints .

Advanced Research Questions

Q. How to resolve contradictions between epidemiological and clinical trial data on fructose’s metabolic effects?

  • Methodological Answer : Conduct systematic reviews with meta-analysis to reconcile discrepancies. For example:
  • Compare epidemiological cohort studies (observational, large-N datasets) with randomized controlled trials (RCTs) by assessing confounding factors (e.g., dietary context, genetic predisposition).
  • Use sensitivity analysis to isolate fructose-specific effects from concurrent variables (e.g., total calorie intake) .
    Replicate key studies with standardized protocols to verify reproducibility .

Q. How to integrate multi-omics data (e.g., transcriptomics, metabolomics) in fructose research?

  • Methodological Answer : Apply network analysis tools (e.g., weighted gene co-expression networks) to identify fructose-induced pathways. For example:
  • Transcriptomics : RNA-seq data from liver biopsies to detect fructose-responsive genes (e.g., ChREBP).
  • Metabolomics : LC-MS profiling to quantify fructose-derived metabolites (e.g., uric acid).
    Use mixed-effects models to account for inter-individual variability and ensure data harmonization across omics layers .

Q. How to address ethical and methodological challenges in pediatric fructose studies?

  • Methodological Answer : Design age-appropriate recruitment strategies (e.g., parental consent, child assent forms). Use non-invasive biomarkers (e.g., breath hydrogen tests for malabsorption) to minimize discomfort. Ensure compliance with IRB protocols by documenting participant selection criteria and data anonymization processes .

Data Analysis and Presentation

Q. What statistical methods are appropriate for analyzing fructose consumption data?

  • Methodological Answer : For dose-response relationships, use multiple linear regression adjusted for covariates (e.g., age, sex). For inter-group comparisons (e.g., fructose vs. glucose), apply ANOVA with post-hoc Tukey tests . Validate findings using Bayesian frameworks to quantify uncertainty in small-N studies .

Q. How to present complex fructose-related data in academic publications?

  • Methodological Answer : Include processed data critical to the research question (e.g., fold-changes in lipid biomarkers) in the main text. Use appendices for raw datasets (e.g., 24-hour dietary logs). Visualize trends with interactive figures (e.g., heatmaps of gene expression) and ensure reproducibility by sharing code/analytical pipelines via repositories like GitHub .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Fructose
Reactant of Route 2
D-Fructose

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.